

Technical Support Center: SM-16 Monoclonal Antibody Production

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Compound of Interest		
Compound Name:	SM 16	
Cat. No.:	B15542166	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of the SM-16 monoclonal antibody, which targets the MUC16 protein.

Frequently Asked Questions (FAQs)

Q1: What is the SM-16 antibody and what is its target?

A1: The SM-16 antibody is a murine monoclonal antibody that specifically targets Mucin 16 (MUC16), also known as Cancer Antigen 125 (CA125).[1] MUC16 is a large, heavily glycosylated transmembrane protein.[2][3] The shed ectodomain of MUC16 is the well-known CA125 tumor marker.[2] SM-16 is designed to bind to the membrane-proximal region of MUC16 that remains on the cell surface after cleavage.[1][4]

Q2: What is the general workflow for producing the SM-16 antibody?

A2: The production of the SM-16 monoclonal antibody follows the principles of hybridoma technology.[5][6][7] The process begins with the immunization of a mouse with the MUC16 antigen.[7][8] Following a successful immune response, antibody-producing B cells are isolated from the mouse's spleen and fused with immortal myeloma cells to create hybridoma cells.[5] [8][9] These hybridomas are then screened to identify clones that produce the desired SM-16 antibody.[5] Selected clones are cultured on a larger scale to produce the antibody, which is subsequently purified from the cell culture supernatant.[5][10]



Q3: What are the critical quality attributes to monitor during SM-16 production?

A3: Key quality attributes to monitor include antibody titer (concentration), purity, binding affinity to MUC16, and stability. Post-translational modifications, such as glycosylation, can also be important for antibody function and should be characterized.

Q4: What are the expected yields for SM-16 production?

A4: Antibody yields can vary significantly depending on the hybridoma clone, cell culture conditions, and purification method. The following table provides a general expectation for yields at different stages.

Quantitative Data Summary

Stage	Parameter	Typical Range	Notes
Hybridoma Culture	Cell Viability	> 90%	Essential for optimal antibody production.
Antibody Titer	50 - 200 μg/mL	Highly dependent on the specific clone and culture conditions.	
Purification	Purity (by SDS-PAGE)	> 95%	After Protein A/G affinity chromatography.
Final Yield	20 - 100 mg/L	Per liter of cell culture supernatant.	
Quality Control	Binding Affinity (KD)	1 - 10 nM	To recombinant MUC16 protein.
Endotoxin Levels	< 1 EU/mg	For in vivo applications.	

Experimental Protocols SM-16 Hybridoma Production Protocol

This protocol outlines the key steps for generating SM-16 producing hybridomas.



1. Immunization:

- Immunize BALB/c mice with 50 μg of recombinant human MUC16 protein emulsified in Complete Freund's Adjuvant via intraperitoneal injection.
- Boost with 25 μg of MUC16 in Incomplete Freund's Adjuvant on days 14 and 28.
- Monitor the antibody titer in the serum via ELISA.
- Perform a final boost with 10 μg of MUC16 in PBS three days before cell fusion.[11]

2. Cell Fusion:

- Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.[8][12]
- Co-culture the splenocytes with SP2/0 myeloma cells at a 5:1 ratio.
- Induce cell fusion by the dropwise addition of 50% polyethylene glycol (PEG).[5][11]
- Slowly dilute the PEG with serum-free medium and centrifuge the cells.

3. Selection and Screening:

- Resuspend the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium to eliminate unfused myeloma cells.[5]
- Plate the cells in 96-well plates.
- After 10-14 days, screen the culture supernatants for the presence of MUC16-specific antibodies using an ELISA.[8]

4. Cloning and Expansion:

- Expand positive hybridoma clones and perform limiting dilution cloning to ensure monoclonality.
- Re-screen the subclones and select the one with the highest antibody production and stability for expansion and cryopreservation.

SM-16 Antibody Purification Protocol

This protocol describes the purification of SM-16 from hybridoma culture supernatant.

1. Preparation of Supernatant:

- Centrifuge the hybridoma culture at 10,000 x g for 15 minutes to remove cells and debris.
- Filter the supernatant through a 0.22 μm filter to remove any remaining particles.



2. Affinity Chromatography:

- Equilibrate a Protein A or Protein G affinity column with a binding buffer (e.g., PBS, pH 7.4).
- Load the clarified supernatant onto the column.
- Wash the column with binding buffer until the absorbance at 280 nm returns to baseline.
- Elute the bound SM-16 antibody with a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
- Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately neutralize the low pH.

3. Buffer Exchange and Concentration:

- Pool the fractions containing the purified antibody.
- Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
- Concentrate the antibody using a centrifugal filter unit if necessary.

4. Quality Control:

- Determine the antibody concentration by measuring the absorbance at 280 nm.
- Assess purity by SDS-PAGE and size-exclusion chromatography.
- Confirm binding activity by ELISA or surface plasmon resonance.

Troubleshooting Guides

Issue 1: Low Antibody Titer in Hybridoma Culture

Possible Cause	Troubleshooting Step
Poor hybridoma clone	Re-clone the hybridoma line to select for high- producing cells.
Suboptimal culture conditions	Optimize media components, serum concentration, and feeding strategy.
Cell viability is low	Check for contamination and ensure proper handling of the cell culture.
Genetic instability of the hybridoma	Thaw an earlier passage of the hybridoma line.



Issue 2: Poor Antibody Purity After Purification

Possible Cause	Troubleshooting Step
Incomplete removal of contaminants	Increase the number of washes during affinity chromatography.[13]
Co-elution of non-specific proteins	Optimize the pH of the binding and elution buffers.
Antibody aggregation	Analyze the purified antibody by size-exclusion chromatography and consider adding stabilizing excipients to the storage buffer.
Proteolytic degradation	Add protease inhibitors to the cell culture supernatant before purification.[13]

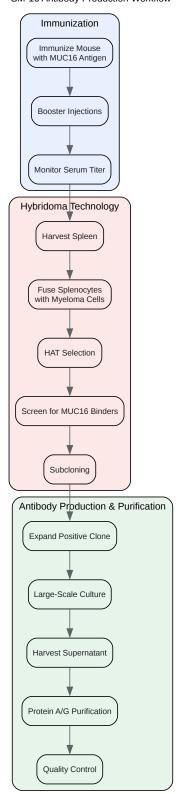
Issue 3: Low Binding Affinity of Purified Antibody

Possible Cause	Troubleshooting Step
Antibody denaturation during elution	Use a gentler elution buffer or perform a stepwise elution with decreasing pH.
Improper antibody folding	Ensure correct disulfide bond formation by maintaining appropriate redox conditions during production and purification.
Incorrect storage conditions	Store the antibody at the recommended temperature and avoid repeated freeze-thaw cycles.

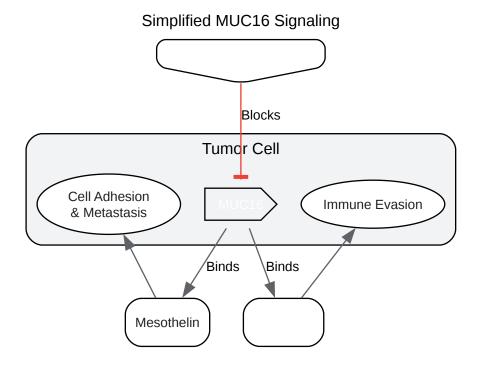
Visualizations



SM-16 Antibody Production Workflow







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